molecular formula C14H22N2O4 B6494554 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea CAS No. 1334370-11-4

1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Cat. No.: B6494554
CAS No.: 1334370-11-4
M. Wt: 282.34 g/mol
InChI Key: AZNFNAPIXRGCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a synthetic urea derivative characterized by a central urea (-NH-C(O)-NH-) backbone. The molecule features two distinct substituents: a 4-ethoxyphenyl group (aromatic ring with an ethoxy substituent at the para position) and a 2-hydroxy-3-methoxy-2-methylpropyl group (a branched alkyl chain with hydroxyl, methoxy, and methyl substituents).

Urea derivatives are widely studied for their pharmacological properties, including kinase inhibition, antimicrobial activity, and enzyme modulation. The ethoxy group in this compound may enhance metabolic stability compared to shorter alkoxy chains (e.g., methoxy), while the hydroxy and methoxy substituents on the propyl chain could influence solubility and binding affinity .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-4-20-12-7-5-11(6-8-12)16-13(17)15-9-14(2,18)10-19-3/h5-8,18H,4,9-10H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNFNAPIXRGCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Molecular Features Hypothesized Impact Reference
Target Compound :
1-(4-Ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
- 4-Ethoxyphenyl
- 2-Hydroxy-3-methoxy-2-methylpropyl
- Ethoxy increases lipophilicity
- Hydroxy/methoxy enhance H-bonding
Balanced lipophilicity and solubility; potential for sustained activity
Analog 1 :
N-[(2S)-3-(4-Ethoxyphenyl)-1-oxopropan-2-yl]benzamide
- 4-Ethoxyphenyl
- Benzamide core
Lacks urea backbone; reduced H-bonding capacity Lower target affinity compared to urea derivatives
Analog 2 :
1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20)
- 4-Methoxyphenyl
- Imidazoline ring
Smaller alkoxy group (methoxy); rigid heterocycle Higher solubility but shorter metabolic half-life
Analog 3 :
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea
- 4-Methoxyphenyl
- Diisopropyl groups
Bulky substituents reduce solubility; methoxy decreases lipophilicity Limited membrane permeability
Analog 4 :
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- 4-Ethoxyphenyl
- Pyrrolidinone ring
Conformational rigidity from pyrrolidinone Enhanced target selectivity but reduced synthetic accessibility

Key Observations:

Alkoxy Chain Length: The target compound’s 4-ethoxyphenyl group provides moderate lipophilicity compared to methoxy (Analog 2, C20) or propoxy (unlisted in evidence but inferred) variants. Ethoxy balances solubility and membrane permeability, whereas methoxy may favor solubility (e.g., C20 in ).

Urea Backbone vs. Alternative Cores: Benzamide derivatives (Analog 1) lack the urea moiety’s dual H-bonding capability, likely diminishing interactions with polar enzyme active sites .

Branched Alkyl Substituents: The target’s 2-hydroxy-3-methoxy-2-methylpropyl group offers multiple H-bond donors/acceptors, which may improve binding to hydrophilic pockets (e.g., kinase ATP sites). In contrast, Analog 3’s diisopropyl groups introduce steric hindrance, likely reducing binding efficiency .

Heterocyclic Modifications: Analog 4’s pyrrolidinone ring introduces conformational constraints, which could enhance selectivity for specific targets but complicate synthesis .

Hypothesized Pharmacological Profiles

While explicit biological data for the target compound is unavailable in the provided evidence, trends from analogues suggest:

  • Metabolic Stability : The ethoxy group may slow oxidative metabolism compared to methoxy, extending half-life .
  • Solubility : The hydroxy group in the propyl chain could improve aqueous solubility relative to purely lipophilic analogues (e.g., Analog 3) .
  • Target Affinity : The urea backbone and branched substituents may favor interactions with serine/threonine kinases or GPCRs, as seen in other urea-based drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.